1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group at position 1 and a 1-(2-methoxyethyl)-benzodiazol-2-yl moiety at position 2.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-8-9-16(2)20(12-15)25-14-17(13-21(25)26)22-23-18-6-4-5-7-19(18)24(22)10-11-27-3/h4-9,12,17H,10-11,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUUIZRIYSSCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The initial steps often include the preparation of the benzimidazole moiety, followed by the formation of the pyrrolidin-2-one ring. The final step involves the coupling of the 2,5-dimethylphenyl group to the pyrrolidin-2-one core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound has been evaluated for several biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The anticancer potential of 1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has been explored in vitro. It has shown inhibitory effects on cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific molecular targets involved in cancer progression .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Study : A comparative analysis of different benzodiazole derivatives indicated that those containing the pyrrolidine moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the methoxyethyl group in enhancing solubility and bioactivity .
- Cancer Cell Line Analysis : In a series of assays conducted on breast and lung cancer cell lines, the compound was found to induce significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Neuroprotection Research : A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce neuronal death induced by oxidative stress in vitro. The results suggest a potential therapeutic role in managing neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key structural analogs are compared below based on substituents, molecular properties, and synthetic data.
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
Substituent Effects on Lipophilicity: The target compound’s 2-methoxyethyl group (logP ~1.2 estimated) likely enhances solubility compared to the propargyl group in C630-0152 (logP ~2.5) .
Thermal Stability :
- Compounds with hydrazide or amide linkages (e.g., compound 12 ) exhibit higher melting points (194–195°C), suggesting strong intermolecular hydrogen bonding. The target compound’s stability may align with these trends if similar interactions exist.
Biological Activity: The orexin receptor antagonist in highlights the pharmacological relevance of pyrrolidinone-thiazole hybrids. The target compound’s benzodiazole group may similarly engage aromatic stacking interactions in receptor binding.
Biological Activity
1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a dimethylphenyl group and a benzodiazole moiety. The presence of these functional groups is believed to influence its pharmacological profile significantly.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.41 g/mol |
| CAS Number | [To be assigned] |
Anticancer Properties
Research has indicated that compounds similar to 1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodiazoles can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Analogous compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of similar pyrrolidine derivatives in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress .
The biological activity of 1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : They may also interact with neurotransmitter receptors, contributing to their neuroprotective effects.
Case Studies
Several studies have documented the biological activities of related compounds:
- Antitumor Study : A study on a benzodiazole derivative showed a reduction in tumor size in xenograft models, suggesting that structural modifications can enhance anticancer efficacy .
- Antimicrobial Research : A series of experiments demonstrated that benzodiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotection : In vitro studies indicated that similar pyrrolidine compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
